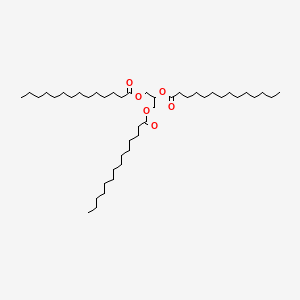

Trimyristin

Description

This compound has been reported in Horsfieldia glabra, Staudtia kamerunensis, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

IUPAC Name |

2,3-di(tetradecanoyloxy)propyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H86O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-43(46)49-40-42(51-45(48)39-36-33-30-27-24-21-18-15-12-9-6-3)41-50-44(47)38-35-32-29-26-23-20-17-14-11-8-5-2/h42H,4-41H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXYWXYOBMKGIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H86O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014651 | |

| Record name | Tetradecanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish grey solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Glyceryl trimyristate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TG(14:0/14:0/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

555-45-3 | |

| Record name | Trimyristin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl trimyristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIMYRISTIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanoic acid, 1,2,3-propanetriyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol trimyristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMYRISTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18L31PSR28 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(14:0/14:0/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

58.5 °C | |

| Record name | TG(14:0/14:0/14:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042061 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling Novel Sources of Trimyristin: A Technical Guide for Scientific Professionals

For Immediate Release

This technical guide provides a comprehensive overview of natural sources of trimyristin beyond traditional nutmeg, targeting researchers, scientists, and professionals in drug development. The document details quantitative data, advanced experimental protocols, and the critical role of myristic acid, a key component of this compound, in cellular signaling pathways.

Executive Summary

This compound, a triglyceride of myristic acid, has long been predominantly sourced from nutmeg (Myristica fragrans). This guide explores and quantifies alternative botanical and microbial sources, offering new avenues for its sustainable production and application in research and pharmaceutical development. The document elucidates detailed methodologies for extraction, purification, and analysis, and critically, delves into the biochemical significance of myristic acid in protein N-myristoylation, a vital cellular signaling process.

Alternative Natural Sources of this compound

While nutmeg is a well-established source, containing 20-25% this compound by mass, several other natural sources present viable alternatives.[1] The investigation has identified promising candidates from the plant and microbial kingdoms.

Botanical Sources

Seeds from the Myristicaceae family, closely related to nutmeg, are rich in this compound. Additionally, certain oilseeds and kernels from other plant families have been identified as potent sources.

| Plant Source | Family | Plant Part | Total Fat/Oil Content (% of dry weight) | Myristic Acid Content (% of total fatty acids) | Estimated this compound Content (% of dry weight) |

| Pycnanthus angolensis (African Nutmeg) | Myristicaceae | Seeds | 68.34 - 88.15%[1][2][3] | High (Implied) | High (Requires direct quantification) |

| Virola surinamensis | Myristicaceae | Seeds | High in fatty material[4] | 70%[4] | ~45-50% (Estimated) |

| Irvingia gabonensis (Dika Nut) | Irvingiaceae | Seeds | 52.67%[5] | 31.52 - 53.71%[6][7] | ~16-28% (Estimated) |

| Palm Kernel (Elaeis guineensis) | Arecaceae | Kernel | ~50% | 14-17% | ~7-9% (Estimated) |

Note: The estimated this compound content is calculated based on the assumption that a significant portion of the myristic acid is present as this compound. Direct quantification is recommended for precise determination.

Microbial Sources

Certain microalgae have emerged as potential sustainable sources of lipids, including triglycerides rich in specific fatty acids.

| Microbial Source | Class | Total Lipid Content (% of dry weight) | This compound/Myristic Acid Content |

| Scenedesmus quadricauda | Chlorophyceae | 20-30% | Contains triglycerides; specific this compound content requires further analysis.[8][9][10][11] |

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of this compound from the identified alternative sources. These protocols are adapted from established methods for nutmeg and other oilseeds.

Extraction of this compound

Objective: To extract crude this compound from the source material.

Method 1: Soxhlet Extraction

-

Preparation: Dry the plant material (e.g., seeds of Pycnanthus angolensis or Virola surinamensis) at 60°C for 24 hours and grind to a fine powder.

-

Extraction: Place 25 g of the powdered material into a cellulose extraction thimble and insert it into a Soxhlet extractor.

-

Solvent: Add 250 mL of n-hexane or petroleum ether to a round-bottom flask.

-

Reflux: Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours, or until the solvent in the extractor is clear.

-

Solvent Removal: After extraction, evaporate the solvent using a rotary evaporator to obtain the crude lipid extract containing this compound.

Method 2: Microwave-Assisted Extraction (MAE)

-

Preparation: Prepare the sample as described in the Soxhlet method.

-

Extraction: Place 5 g of the powdered material in a microwave-safe extraction vessel and add 50 mL of ethanol.

-

Microwave Parameters: Heat the mixture in a microwave extractor at 100°C for 15 minutes.

-

Filtration: After cooling, filter the mixture to separate the extract from the solid residue.

-

Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude extract.

Purification of this compound by Recrystallization

Objective: To purify the crude this compound.

-

Dissolution: Dissolve the crude extract in a minimal amount of hot acetone.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate the crystallization of this compound.

-

Filtration: Collect the this compound crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold acetone to remove any remaining impurities.

-

Drying: Dry the purified this compound crystals in a desiccator.

Analysis and Characterization

Objective: To identify and quantify the purified this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profile

-

Transesterification: Convert the triglycerides in the purified sample to fatty acid methyl esters (FAMEs) by refluxing with methanolic HCl or BF3-methanol.

-

GC-MS Analysis: Inject the FAMEs into a GC-MS system equipped with a suitable capillary column (e.g., DB-23 or equivalent).

-

Identification: Identify the myristic acid methyl ester based on its retention time and mass spectrum by comparison with a known standard.

-

Quantification: Determine the relative percentage of myristic acid in the total fatty acid profile.

Method 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

-

Sample Preparation: Dissolve a known amount of the purified this compound in a suitable solvent such as dichloromethane or a mixture of methanol and ethanol.

-

HPLC System: Use a reversed-phase C18 column with a mobile phase gradient of acetonitrile and water.

-

Detection: Employ an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for detection.

-

Quantification: Create a calibration curve using pure this compound standards to quantify the amount in the sample.

Signaling Pathways and Biological Relevance

This compound's primary biological significance lies in its role as a source of myristic acid. Myristic acid is a crucial substrate for protein N-myristoylation, a co- and post-translational lipid modification that is essential for the function of numerous signaling proteins.[12][13][14][15][16][17][18]

The Protein N-Myristoylation Pathway

This pathway involves the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a target protein. This reaction is catalyzed by the enzyme N-myristoyltransferase (NMT).[4][16][19][20][21][22]

Caption: The N-Myristoylation Pathway.

Functional Consequences of Protein N-Myristoylation

N-myristoylation plays a pivotal role in regulating the function and localization of target proteins. The attached myristoyl group acts as a hydrophobic anchor, facilitating:

-

Membrane Targeting: Myristoylated proteins are often directed to cellular membranes, including the plasma membrane and the Golgi apparatus, which is crucial for their involvement in signal transduction.[18]

-

Protein-Protein Interactions: The myristoyl group can mediate interactions with other proteins, leading to the formation of signaling complexes.[12][18]

-

Signal Transduction Cascades: A wide array of proteins involved in cellular signaling are myristoylated, including G-protein alpha subunits, Src family tyrosine kinases, and various protein kinases.[12][18] Myristoylation is essential for their proper function in pathways regulating cell growth, differentiation, and apoptosis.[16]

Caption: Functional roles of N-myristoylation.

Conclusion and Future Directions

This guide has identified and characterized several promising alternative natural sources of this compound, including seeds of Pycnanthus angolensis, Virola surinamensis, and Irvingia gabonensis, as well as the microalga Scenedesmus quadricauda. The provided experimental protocols offer a robust framework for the extraction, purification, and analysis of this compound from these novel sources.

Furthermore, the elucidation of the N-myristoylation pathway underscores the critical role of this compound-derived myristic acid in fundamental cellular signaling processes. This knowledge opens up new avenues for research into the therapeutic potential of modulating these pathways.

Future research should focus on:

-

Direct and accurate quantification of this compound in the identified alternative sources.

-

Optimization of extraction and purification protocols for each specific source to maximize yield and purity.

-

Screening of other plant and microbial species for high this compound content.

-

Investigating the potential of N-myristoyltransferase inhibitors as therapeutic agents in diseases where myristoylated proteins are dysregulated, such as in cancer and infectious diseases.[4][22]

The exploration of these alternative sources of this compound not only diversifies its supply chain but also provides new opportunities for scientific discovery and the development of novel therapeutics.

References

- 1. qascf.com [qascf.com]

- 2. qascf.com [qascf.com]

- 3. qascf.com [qascf.com]

- 4. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Dual analysis of triglycerides from certain common lipids and seed extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Myristic acid utilization and processing in BC3H1 muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Lipid Extraction from Scenedesmus Sp. Followed by Purification Using Column Chromatography | Chemical Engineering Transactions [cetjournal.it]

- 10. Quantification of Lipid Content and Identification of the Main Lipid Classes Present in Microalgae Extracts Scenedesmus sp. for Obtaining Fatty Compounds for Biofuel Production [scirp.org]

- 11. cetjournal.it [cetjournal.it]

- 12. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. [New regulatory and signal functions for myristic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses [jstage.jst.go.jp]

- 16. Myristoylation - Wikipedia [en.wikipedia.org]

- 17. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 20. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]

- 22. The role of N-myristoyltransferase 1 in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Trimyristin in Myristica fragrans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimyristin, a triglyceride of myristic acid, is the predominant fatty acid component in the seeds of nutmeg (Myristica fragrans), accounting for a significant portion of the seed's fixed oil. This high concentration points to a highly active and specific biosynthetic pathway. This technical guide delineates the putative metabolic route to this compound in Myristica fragrans, integrating current knowledge of fatty acid and glycerolipid synthesis in plants. While specific enzymatic data for all steps in Myristica fragrans is not exhaustively available in current literature, this document presents a consensus pathway based on characterized homologous systems and available data for key enzymes. Furthermore, it provides detailed experimental protocols that can be adapted for the comprehensive study of this pathway, from enzyme extraction and activity assays to the quantification of metabolic intermediates. This guide aims to serve as a foundational resource for researchers investigating the unique lipid metabolism of Myristica fragrans and for professionals in drug development exploring the applications of myristic acid and its derivatives.

Introduction

Myristica fragrans Houtt., commonly known as nutmeg, is a globally valued spice. Beyond its culinary uses, the seed is a rich source of a variety of secondary metabolites, including a high concentration of the saturated fatty acid, myristic acid (C14:0), primarily stored in the form of this compound. Myristic acid and its derivatives have garnered significant interest in the pharmaceutical and cosmetic industries for their unique physical and biochemical properties. Understanding the biosynthesis of this compound is crucial for potential biotechnological applications aimed at modifying the fatty acid profile of oilseed crops or for the sustainable production of myristic acid.

This whitepaper details the core biosynthetic pathway of this compound, commencing with the de novo synthesis of myristic acid in the plastid and culminating in the assembly of the this compound molecule in the endoplasmic reticulum.

The Biosynthesis Pathway of this compound

The synthesis of this compound in Myristica fragrans is a two-stage process:

-

De Novo Synthesis of Myristic Acid: This occurs in the plastids and involves the fatty acid synthase (FAS) complex.

-

Triacylglycerol (TAG) Assembly: This takes place in the endoplasmic reticulum (ER) via the Kennedy pathway.

A pivotal enzyme in this process is a specialized acyl-ACP thioesterase that dictates the chain length of the fatty acid produced.

De Novo Synthesis of Myristoyl-ACP

The synthesis of fatty acids begins with acetyl-CoA. Through the concerted action of the multi-enzyme fatty acid synthase (FAS) complex, the acetyl-CoA primer is elongated by the sequential addition of two-carbon units derived from malonyl-acyl carrier protein (malonyl-ACP).

Termination of Fatty Acid Elongation: The Role of Acyl-ACP Thioesterase

The chain length of the fatty acid is determined by the action of an acyl-ACP thioesterase (FAT), which hydrolyzes the acyl-ACP ester, releasing a free fatty acid and the ACP. In Myristica fragrans, a FatB-class thioesterase has been identified that exhibits a preference for hydrolyzing acyl-ACPs with saturated fatty acyl chains of 14 to 18 carbons[1]. The high accumulation of myristate in nutmeg seeds strongly suggests that this enzyme, or a related isoform, possesses a high specificity for myristoyl-ACP (C14:0-ACP), leading to the premature termination of fatty acid elongation at the 14-carbon stage.

Assembly of this compound via the Kennedy Pathway

Once synthesized, myristic acid is transported to the endoplasmic reticulum, where it is activated to myristoyl-CoA. The assembly of this compound then proceeds through the Kennedy pathway, a series of three acylation steps starting with a glycerol-3-phosphate backbone.

The key enzymatic steps are:

-

Glycerol-3-phosphate Acyltransferase (GPAT): This enzyme catalyzes the first acylation of glycerol-3-phosphate at the sn-1 position, using myristoyl-CoA as the acyl donor to form 1-myristoyl-lysophosphatidic acid.

-

Lysophosphatidic Acid Acyltransferase (LPAAT): The second acylation occurs at the sn-2 position of 1-myristoyl-lysophosphatidic acid, again utilizing myristoyl-CoA, to produce 1,2-dimyristoyl-phosphatidic acid (phosphatidic acid).

-

Phosphatidic Acid Phosphatase (PAP): The phosphate group is removed from phosphatidic acid to yield 1,2-dimyristoyl-glycerol (diacylglycerol).

-

Diacylglycerol Acyltransferase (DGAT): In the final and committed step of triacylglycerol synthesis, DGAT catalyzes the acylation of the sn-3 position of 1,2-dimyristoyl-glycerol with a third molecule of myristoyl-CoA to form this compound.

The high prevalence of this compound suggests that the acyltransferases (GPAT, LPAAT, and DGAT) in Myristica fragrans may exhibit a substrate preference for myristoyl-CoA. However, detailed characterization of these enzymes from nutmeg is still required.

Quantitative Data Summary

Comprehensive quantitative data for the entire this compound biosynthesis pathway in Myristica fragrans is currently limited in the scientific literature. The following table outlines the key parameters for which data is required to build a complete quantitative model of this pathway. The values presented are hypothetical and serve to illustrate the data structure.

| Enzyme/Metabolite | Parameter | Reported Value (Hypothetical) | Method of Determination | Reference |

| FatB Acyl-ACP Thioesterase | Substrate Specificity | C14:0-ACP > C16:0-ACP > C18:0-ACP | In vitro enzyme assay with recombinant protein | [1] |

| Km for Myristoyl-ACP | 1.5 µM | Enzyme kinetics assay | N/A | |

| Vmax | 50 nmol/min/mg protein | Enzyme kinetics assay | N/A | |

| Myristoyl-CoA | Cellular Concentration (developing seed) | 25 pmol/mg fresh weight | LC-MS/MS | N/A |

| Glycerol-3-Phosphate Acyltransferase (GPAT) | Km for Myristoyl-CoA | 10 µM | In vitro enzyme assay with microsomal fraction | N/A |

| Lysophosphatidic Acid Acyltransferase (LPAAT) | Km for Myristoyl-CoA | 8 µM | In vitro enzyme assay with microsomal fraction | N/A |

| Diacylglycerol Acyltransferase (DGAT) | Km for Myristoyl-CoA | 15 µM | In vitro enzyme assay with microsomal fraction | N/A |

| This compound | Accumulation Rate (developing seed) | 2 µg/mg fresh weight/day | Pulse-chase labeling with 14C-acetate | N/A |

Experimental Protocols

The following protocols are generalized methods that can be adapted for the study of this compound biosynthesis in Myristica fragrans.

Protocol for Enzyme Extraction from Myristica fragrans Seeds

Objective: To prepare crude enzyme extracts and microsomal fractions for in vitro activity assays.

Materials:

-

Developing Myristica fragrans seeds (fresh or flash-frozen in liquid nitrogen)

-

Extraction Buffer: 100 mM HEPES-KOH (pH 7.5), 10% (v/v) glycerol, 2 mM DTT, 1 mM EDTA, 1x Protease Inhibitor Cocktail

-

Homogenizer (e.g., mortar and pestle, Polytron)

-

Centrifuge (refrigerated)

-

Ultracentrifuge (for microsomal preparation)

Procedure:

-

Tissue Homogenization:

-

Grind 5 g of developing nutmeg seeds to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Transfer the powder to 25 mL of ice-cold Extraction Buffer.

-

Homogenize thoroughly on ice for 2-3 minutes.

-

-

Crude Extract Preparation:

-

Filter the homogenate through four layers of cheesecloth.

-

Centrifuge the filtrate at 10,000 x g for 15 minutes at 4°C.

-

The resulting supernatant is the crude soluble enzyme extract (contains soluble enzymes like those in the plastid).

-

-

Microsomal Fraction Preparation:

-

Take the supernatant from the 10,000 x g centrifugation and transfer to an ultracentrifuge tube.

-

Centrifuge at 100,000 x g for 1 hour at 4°C.

-

The supernatant is the cytosolic fraction.

-

The pellet contains the microsomal membranes (ER). Gently wash the pellet with Extraction Buffer and resuspend in a minimal volume (e.g., 1-2 mL) of the same buffer. This is the microsomal fraction.

-

-

Protein Quantification:

-

Determine the protein concentration of the crude extract and microsomal fraction using a standard method (e.g., Bradford or BCA assay).

-

Protocol for Acyl-ACP Thioesterase (FatB) Activity Assay

Objective: To measure the activity and substrate specificity of the myristoyl-ACP thioesterase.

Materials:

-

Crude soluble enzyme extract from nutmeg seeds.

-

[14C]-Myristoyl-ACP (or other radiolabeled acyl-ACPs of varying chain lengths).

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 2 mM DTT.

-

Scintillation cocktail and vials.

-

Trichloroacetic acid (TCA), ice-cold.

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine 50 µL of Assay Buffer, 10 µL of [14C]-Myristoyl-ACP (e.g., 1 µM final concentration), and water to a final volume of 90 µL.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Initiate Reaction:

-

Add 10 µL of the crude enzyme extract (containing 10-50 µg of protein) to start the reaction.

-

-

Incubation:

-

Incubate at 30°C for 10-30 minutes.

-

-

Stop Reaction:

-

Stop the reaction by adding 100 µL of ice-cold 10% (w/v) TCA.

-

-

Separation and Quantification:

-

Centrifuge at 14,000 x g for 5 minutes to pellet the unhydrolyzed acyl-ACP.

-

The supernatant contains the released [14C]-myristic acid.

-

Transfer a known volume of the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Controls:

-

Run a blank reaction with boiled enzyme extract to account for non-enzymatic hydrolysis.

-

-

Substrate Specificity:

-

Repeat the assay with a range of [14C]-acyl-ACPs (e.g., C12:0, C16:0, C18:0, C18:1) to determine the substrate specificity.

-

Protocol for Diacylglycerol Acyltransferase (DGAT) Activity Assay

Objective: To measure the activity of DGAT in incorporating myristoyl-CoA into a diacylglycerol acceptor.

Materials:

-

Microsomal fraction from nutmeg seeds.

-

[14C]-Myristoyl-CoA.

-

1,2-Dimyristoyl-sn-glycerol (or other diacylglycerol).

-

Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 25 mM MgCl2.

-

TLC plates (silica gel G).

-

TLC developing solvent: Hexane:Diethyl ether:Acetic acid (70:30:1, v/v/v).

Procedure:

-

Reaction Setup:

-

In a glass tube, add 50 µL of Assay Buffer, 10 µL of 1,2-Dimyristoyl-sn-glycerol (e.g., 100 µM final concentration, emulsified with phosphatidylcholine), and 10 µL of [14C]-Myristoyl-CoA (e.g., 20 µM final concentration).

-

-

Initiate Reaction:

-

Add 20 µL of the microsomal fraction (containing 20-100 µg of protein) to start the reaction.

-

-

Incubation:

-

Incubate at 30°C for 15-60 minutes with gentle shaking.

-

-

Stop Reaction and Lipid Extraction:

-

Stop the reaction by adding 1.5 mL of chloroform:methanol (2:1, v/v).

-

Vortex thoroughly and add 0.5 mL of 0.9% (w/v) NaCl.

-

Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

-

-

TLC Separation:

-

Carefully transfer the lower chloroform phase to a new tube and evaporate to dryness under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform and spot onto a TLC plate.

-

Develop the plate in the TLC developing solvent.

-

-

Quantification:

-

Visualize the lipid spots (e.g., using iodine vapor or by comparison with a this compound standard).

-

Scrape the spot corresponding to triacylglycerol (this compound) into a scintillation vial, add scintillation cocktail, and measure the radioactivity.

-

Conclusion and Future Directions

The biosynthesis of this compound in Myristica fragrans represents a highly specialized branch of plant lipid metabolism. While the general pathway involving a FatB-type acyl-ACP thioesterase and the Kennedy pathway is the most probable route, a detailed molecular and biochemical characterization of the enzymes involved is still needed. Future research should focus on:

-

Gene Identification and Characterization: Cloning and functional expression of the genes encoding the GPAT, LPAAT, and DGAT from Myristica fragrans to confirm their substrate specificities.

-

Quantitative Metabolomics: Measurement of the in vivo concentrations of pathway intermediates in developing nutmeg seeds to identify potential rate-limiting steps.

-

Proteomic Analysis: Quantitative proteomic studies of developing nutmeg seeds to understand the expression levels of the biosynthetic enzymes.

A comprehensive understanding of this pathway will not only illuminate the fascinating biochemistry of this unique plant but also provide valuable tools for the metabolic engineering of oil crops for the production of high-value fatty acids.

References

Spectroscopic Profile of Trimyristin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trimyristin, a triglyceride of myristic acid. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its characteristic signals and fragments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) [ppm] | Multiplicity | Number of Protons | Assignment |

| 5.27 | m | 1H | Glycerol-C2-H |

| 4.31 | dd | 2H | Glycerol-C1,3-Hₐ |

| 4.16 | dd | 2H | Glycerol-C1,3-Hₑ |

| 2.33 | t | 6H | α-CH₂ (C2-H) |

| 1.5-1.7 | m | 6H | β-CH₂ (C3-H) |

| 1.2-1.4 | m | 60H | -(CH₂)₁₀- (C4-13-H) |

| 0.90 | t | 9H | Terminal CH₃ (C14-H) |

Data compiled from multiple sources. Chemical shifts may vary slightly depending on the solvent and instrument frequency.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) [ppm] | Carbon Assignment |

| 173.5, 173.1 | C=O (Ester) |

| 69.1 | Glycerol C2 |

| 62.3 | Glycerol C1,3 |

| 34.5, 34.3 | C2 |

| 32.2 | C12 |

| 29.9, 29.7, 29.6, 29.4, 29.3 | C4-C11 |

| 25.1 | C3 |

| 22.9 | C13 |

| 14.3 | C14 (CH₃) |

Data compiled from multiple sources.[3][4][5]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 2950-2850 | C-H stretch (aliphatic) | Alkane |

| 1738-1730 | C=O stretch | Ester |

Data compiled from multiple sources.[2][4]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion Type | Notes |

| 723.2 | [M+H]⁺ | Molecular ion peak (protonated) |

| 740.2 | [M+NH₄]⁺ | Ammonium adduct |

| 496.0 | [M-RCOO]⁺ | Loss of one myristoyl group |

| 285.0 | RCO⁺ | Myristoyl cation |

| 211.0 | Fragment ion |

Molecular weight of this compound (C₄₅H₈₆O₆) is 723.16 g/mol . Fragmentation patterns can vary based on the ionization technique used.[3][6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for lipid analysis and can be specifically adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[7] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 300 MHz or 600 MHz instrument.[2][7]

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum.

-

A greater number of scans (hundreds to thousands) is required due to the low natural abundance of ¹³C.

-

Longer relaxation delays may be necessary for quaternary carbons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of solid this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as a mixture of dichloromethane and methanol.[8] For electrospray ionization, the addition of a salt like ammonium acetate can aid in the formation of adduct ions.[8]

-

Instrumentation: A variety of mass spectrometers can be used, including Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) systems.[3] Common ionization techniques for triglycerides include Electrospray Ionization (ESI) and Electron Ionization (EI).

-

Data Acquisition:

-

ESI-MS: The sample solution is infused into the ESI source. The mass analyzer is scanned over a relevant mass-to-charge (m/z) range (e.g., 100-1000 amu). This soft ionization technique often yields the protonated molecule [M+H]⁺ or adducts like [M+NH₄]⁺.[9]

-

EI-MS: This is a harder ionization technique that leads to more extensive fragmentation. The resulting mass spectrum will show a variety of fragment ions, providing structural information.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a compound like this compound.

References

- 1. Making sure you're not a bot! [oc-praktikum.de]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]

- 3. This compound | C45H86O6 | CID 11148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sciepub.com [sciepub.com]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. This compound [webbook.nist.gov]

- 7. scielo.br [scielo.br]

- 8. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Trimyristin in Plant Seeds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimyristin, a triglyceride derived from three molecules of myristic acid esterified to a glycerol backbone, is a significant constituent of the fixed oil in certain plant seeds, most notably nutmeg (Myristica fragrans). While often overshadowed by the more aromatic essential oils, this compound plays a crucial biological role, primarily as a dense energy reserve for the developing embryo. This technical guide provides a comprehensive overview of the biological functions of this compound in plant seeds, with a focus on its metabolism, ecological significance, and the experimental methodologies used for its study.

Primary Biological Role: Energy Storage

The principal and most well-documented function of this compound in plant seeds is as a primary metabolite, specifically a storage lipid. Triacylglycerols (TAGs), such as this compound, are highly reduced and anhydrous, making them a more efficient energy storage form compared to carbohydrates on a per-mass basis. This stored energy is vital for the metabolically demanding processes of germination and early seedling establishment, particularly before the seedling becomes photosynthetically self-sufficient.

During seed development, or embryogenesis, there is a coordinated up-regulation of genes involved in fatty acid and triacylglycerol biosynthesis, leading to the accumulation of oil bodies rich in this compound within the cotyledons or endosperm. Upon germination, these stored lipids are rapidly mobilized to provide the necessary carbon skeletons and energy to fuel the growth of the radicle and plumule.

Ecological Significance

The ecological role of this compound is intrinsically linked to its function as an energy reserve. The high concentration of this energy-rich molecule provides a competitive advantage to the seedling, enabling rapid growth and establishment, which is crucial for competing for light, water, and nutrients.

While many plant secondary metabolites serve defensive functions against herbivores and pathogens, there is limited direct evidence to suggest that this compound itself is a potent defense compound. Although nutmeg seeds are known to possess antibacterial and insecticidal properties, these activities are largely attributed to other secondary metabolites present in the essential oil, such as myristicin, elemicin, and safrole. Some studies have noted the bactericidal activity of the essential oil from nutmeg seeds.[1] However, the specific contribution of pure this compound to this defense mechanism is not well-established. It is plausible that the high lipid content, including this compound, could make the seeds less palatable or digestible to some granivores, but this is a general characteristic of oil-rich seeds rather than a specific toxic effect of this compound. Similarly, there is a lack of substantial evidence for any allelopathic role of this compound.

Metabolism of this compound in Plant Seeds

The metabolism of this compound in plant seeds can be divided into two main processes: biosynthesis (anabolism) during seed maturation and catabolism during germination and post-germinative growth.

Biosynthesis of this compound

The synthesis of this compound occurs in the endoplasmic reticulum and involves the Kennedy pathway (or acyl-CoA dependent pathway). This process begins with the de novo synthesis of fatty acids in the plastids.

The key steps in this compound biosynthesis are:

-

Fatty Acid Synthesis: Acetyl-CoA is converted to myristoyl-ACP (14:0-ACP) in the plastid through a series of reactions catalyzed by the fatty acid synthase (FAS) complex.

-

Acyl-CoA Formation: Myristoyl-ACP is then hydrolyzed to free myristic acid and transported to the endoplasmic reticulum, where it is activated to myristoyl-CoA by a long-chain acyl-CoA synthetase.

-

Glycerol-3-Phosphate Acylation: A glycerol-3-phosphate backbone is sequentially acylated with two molecules of myristoyl-CoA by glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAAT) to form phosphatidic acid.

-

Diacylglycerol Formation: Phosphatidic acid is dephosphorylated by phosphatidic acid phosphatase (PAP) to yield diacylglycerol.

-

Triacylglycerol Synthesis: Finally, a third molecule of myristoyl-CoA is added to the diacylglycerol by diacylglycerol acyltransferase (DGAT) to form this compound.

The regulation of this pathway is complex and involves a network of transcription factors that respond to developmental cues.[2][3]

Catabolism of this compound

During seed germination, stored this compound is hydrolyzed and its constituent myristic acid molecules are converted into carbohydrates (sucrose) to fuel seedling growth. This process involves lipolysis, β-oxidation, and the glyoxylate cycle.

The key steps in this compound catabolism are:

-

Lipolysis: Triacylglycerol lipases, such as SUGAR DEPENDENT1 (SDP1), hydrolyze this compound into free myristic acid and glycerol.[4]

-

Fatty Acid Activation and Transport: The released myristic acid is activated to myristoyl-CoA in the peroxisome.

-

β-Oxidation: Myristoyl-CoA undergoes seven cycles of β-oxidation within the peroxisome, yielding seven molecules of acetyl-CoA.

-

Glyoxylate Cycle: The acetyl-CoA enters the glyoxylate cycle, a metabolic pathway unique to plants and some microorganisms, which converts acetyl-CoA into succinate.

-

Gluconeogenesis: Succinate is transported to the mitochondrion and converted to malate, which is then exported to the cytosol and used to synthesize sucrose via gluconeogenesis. This sucrose is then transported to the growing parts of the seedling.

The mobilization of stored lipids is under tight hormonal control, with gibberellins promoting and abscisic acid inhibiting the process.[5]

Quantitative Data

The concentration of this compound can vary significantly between different plant species and even within different accessions of the same species. Nutmeg (Myristica fragrans) is the most notable source, with this compound comprising a substantial portion of its seed's dry weight.

| Plant Species | Seed Component | This compound Content (% of dry weight) | Reference(s) |

| Myristica fragrans | Seed | 20-25% of total mass | [6] |

| Myristica fragrans | Fixed Oil | >80% of oil | [6] |

| Virola surinamensis | Seed | Present (concentration not specified) | [7] |

| Myristica fragrans | Seed Fat | 86.2-97.4% (as triglyceride) |

| Compound Property | Value | Reference(s) |

| Chemical Formula | C45H86O6 | [6] |

| Molar Mass | 723.177 g/mol | [6] |

| Melting Point | 56-57 °C | [6] |

| Boiling Point | 311 °C | [6] |

| Density | 0.862 g/cm³ (at 20 °C) | [6] |

| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform, acetone, benzene | [6] |

Experimental Protocols

Extraction and Purification of this compound from Nutmeg Seeds

This protocol is a standard method for isolating this compound in a laboratory setting.

Materials:

-

Ground nutmeg

-

Dichloromethane (or diethyl ether)

-

Acetone

-

Reflux apparatus (round-bottom flask, condenser)

-

Heating mantle

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Rotary evaporator

-

Beakers and Erlenmeyer flasks

Procedure:

-

Weigh approximately 20 g of ground nutmeg and place it in a 250 mL round-bottom flask.

-

Add 100 mL of dichloromethane to the flask.

-

Set up the reflux apparatus and heat the mixture to a gentle boil for 30 minutes.

-

Allow the mixture to cool to room temperature.

-

Filter the mixture by gravity filtration or vacuum filtration to remove the solid nutmeg residue.

-

Transfer the filtrate to a clean, pre-weighed round-bottom flask and remove the solvent using a rotary evaporator. The remaining oily solid is crude this compound.

-

To purify the this compound, add a minimal amount of hot acetone to the crude product to dissolve it.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the white crystals of pure this compound by vacuum filtration and wash with a small amount of cold acetone.

-

Allow the crystals to air dry and determine the yield and melting point (expected: 56-57 °C).

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for quantifying this compound in a seed extract.

Materials:

-

Extracted and purified this compound sample

-

Internal standard (e.g., tripalmitin)

-

Chloroform or other suitable solvent

-

GC-MS system with a suitable capillary column (e.g., Rxi-5ms)

Procedure:

-

Sample Preparation: Prepare a stock solution of the extracted this compound in chloroform at a known concentration. Prepare a series of calibration standards containing known concentrations of pure this compound and a fixed concentration of the internal standard.

-

GC-MS Analysis:

-

Set the GC oven temperature program (e.g., initial temperature of 70°C, ramp to 280°C).

-

Set the injector and transfer line temperatures (e.g., 280°C).

-

Use helium as the carrier gas at a constant flow rate.

-

Inject 1 µL of each standard and the sample solution into the GC-MS.

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.

-

Integrate the peak areas for both compounds.

-

Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the this compound standards.

-

Determine the concentration of this compound in the sample by using the calibration curve.[8]

-

Lipid Mobilization Assay in Germinating Seeds

This assay allows for the monitoring of the breakdown of stored lipids during germination.

Materials:

-

Seeds (e.g., Arabidopsis thaliana or other oilseeds)

-

Petri dishes with germination medium (e.g., Murashige and Skoog)

-

Growth chamber with controlled light and temperature

-

Lipid extraction solvents (e.g., isopropanol, chloroform, methanol)

-

GC-MS system for fatty acid analysis

Procedure:

-

Seed Germination: Sterilize seeds and plate them on the germination medium. Place the plates in a growth chamber under controlled conditions.

-

Sample Collection: Collect seed samples at various time points after sowing (e.g., 0, 1, 2, 3, 4 days).

-

Lipid Extraction:

-

Homogenize the collected seeds in hot isopropanol to inactivate lipases.

-

Perform a lipid extraction using a mixture of chloroform and methanol.

-

-

Fatty Acid Analysis:

-

Transmethylate the extracted lipids to form fatty acid methyl esters (FAMEs).

-

Analyze the FAMEs by GC-MS to determine the fatty acid composition and quantity.

-

-

Data Analysis:

-

Monitor the decrease in the amount of myristic acid (or other storage fatty acids) over time as an indicator of this compound (or total TAG) mobilization.[9]

-

Mandatory Visualizations

Caption: Biosynthesis pathway of this compound in plant seeds.

Caption: Catabolism of this compound during seed germination.

Conclusion

This compound serves as a vital energy reserve in the seeds of certain plants, particularly Myristica fragrans. Its biosynthesis and catabolism are tightly regulated processes that are fundamental to the successful germination and establishment of the seedling. While its primary role is well-understood, further research is needed to elucidate any potential secondary roles in plant defense or other ecological interactions. The methodologies outlined in this guide provide a framework for researchers to further investigate the multifaceted biological significance of this important plant lipid.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptional regulation of oil biosynthesis in seed plants: Current understanding, applications, and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aocs.org [aocs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Regulation of Triglyceride Metabolism. IV. Hormonal regulation of lipolysis in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Plant Virola surinamensis (Myristicaceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Frontiers | Reduced Triacylglycerol Mobilization during Seed Germination and Early Seedling Growth in Arabidopsis Containing Nutritionally Important Polyunsaturated Fatty Acids [frontiersin.org]

Potential Pharmacological Activities of Trimyristin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimyristin, a saturated fat that is the principal component of nutmeg butter, has been the subject of preliminary scientific investigation for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current state of research into this compound's biological effects, with a focus on its enzyme inhibitory and antimicrobial properties. While closely related compounds found in nutmeg, such as myristicin, have demonstrated anti-inflammatory and anticancer potential, this document will clearly delineate the activities directly attributed to this compound and highlight areas requiring further investigation. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction

This compound, the triglyceride of myristic acid, is abundantly found in the seed of Myristica fragrans (nutmeg)[1]. Structurally, it is a triester of glycerol and three molecules of myristic acid. While traditionally known for its use in the food and cosmetic industries, recent scientific interest has turned towards the potential pharmacological applications of this compound. This guide summarizes the existing data on its biological activities, provides detailed experimental protocols for assays in which it has shown activity, and outlines potential mechanisms of action, including those of the closely related and co-occurring compound, myristicin, to suggest future research directions.

Pharmacological Activities of this compound

The pharmacological activities of this compound that have been reported in the scientific literature are primarily focused on its enzyme inhibitory and antimicrobial effects. It is crucial to distinguish these findings from the activities of other compounds found in nutmeg, such as myristicin, which has been more extensively studied for its anti-inflammatory and anticancer properties.

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes. A notable study demonstrated its ability to significantly inhibit acetylcholinesterase (AChE), acid phosphatase (ACP), and alkaline phosphatase (ALP) in the nervous tissue of the snail Lymnaea acuminata.

Table 1: Enzyme Inhibitory Activity of this compound

| Enzyme | Target Organism/Tissue | IC50 (mM) | Reference |

| Acetylcholinesterase (AChE) | Lymnaea acuminata nervous tissue | 0.11 | [1] |

| Acid Phosphatase (ACP) | Lymnaea acuminata nervous tissue | 0.16 | [1] |

| Alkaline Phosphatase (ALP) | Lymnaea acuminata nervous tissue | 0.18 | [1] |

Antimicrobial Activity

Reports suggest that this compound possesses antibacterial properties. Research by Narasimhan and Dhake indicated that this compound exhibited good antibacterial activity against both Gram-positive and Gram-negative bacteria[2]. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values from studies focused solely on purified this compound, are not widely available in the current literature. The antibacterial effects observed in extracts of Myristica fragrans are often attributed to a combination of its constituents, including this compound and myristicin[2]. Further research is required to determine the precise antimicrobial spectrum and efficacy of pure this compound.

Potential (Unconfirmed) Pharmacological Activities of this compound

While direct evidence for anti-inflammatory and anticancer activities of this compound is limited, studies on the related compound myristicin, also found in nutmeg, suggest potential avenues for future research on this compound.

Anti-inflammatory Activity (inferred from Myristicin)

Myristicin has been shown to possess significant anti-inflammatory properties. It inhibits the production of various pro-inflammatory mediators, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. The proposed mechanism involves the suppression of key inflammatory signaling pathways. Given the structural similarities and co-existence in nutmeg, it is plausible that this compound may exhibit similar, though likely distinct, anti-inflammatory effects. However, dedicated studies on pure this compound are necessary to confirm this hypothesis.

Anticancer Activity (inferred from Myristicin)

Myristicin has demonstrated anticancer activity in various cancer cell lines. For instance, it has been shown to inhibit the proliferation of hepatic carcinoma cells and induce apoptosis by suppressing the PI3K/Akt/mTOR signaling pathway. In breast cancer cells, myristicin has been found to induce apoptosis and cell cycle arrest. While these findings are promising, it is crucial to emphasize that they pertain to myristicin. The anticancer potential of this compound remains to be elucidated through direct experimental investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the identified and potential pharmacological activities of this compound.

Extraction and Isolation of this compound from Nutmeg

This protocol describes a common method for the extraction and purification of this compound from ground nutmeg.

Methodology:

-

Extraction: Ground nutmeg is refluxed with a suitable solvent, such as diethyl ether or dichloromethane, for a specified period to extract the this compound.

-

Filtration: The hot mixture is filtered by gravity to remove the solid nutmeg residue.

-

Crystallization: The filtrate is allowed to cool to room temperature, during which this compound crystallizes out of the solution.

-

Isolation: The crystals are collected by vacuum filtration.

-

Washing: The collected crystals are washed with a small amount of cold solvent to remove soluble impurities.

-

Recrystallization: For further purification, the crude this compound is dissolved in a minimal amount of hot acetone and allowed to cool slowly, leading to the formation of purer crystals.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, is used to determine the inhibitory effect of this compound on AChE activity.

Methodology:

-

Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent.

-

Enzyme-Inhibitor Incubation: In a 96-well plate, add the AChE solution and the this compound solution to the wells and incubate for a predefined period (e.g., 15 minutes at 25°C).

-

Reaction Initiation: Add DTNB and then ATCI to each well to initiate the enzymatic reaction.

-

Absorbance Measurement: Measure the absorbance of the wells at 412 nm at regular intervals using a microplate reader. The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Methodology:

-

Preparation of this compound Dilutions: Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the lowest concentration with no turbidity).

Potential Signaling Pathways (Based on Myristicin Research)

While the direct effects of this compound on cellular signaling are yet to be investigated, the known mechanisms of myristicin can provide a hypothetical framework for future studies.

PI3K/Akt/mTOR Pathway

Myristicin has been shown to inhibit the proliferation of cancer cells by suppressing the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, survival, and metabolism. Inhibition of this pathway by myristicin leads to decreased cell viability and induction of apoptosis. Future studies could explore whether this compound has any modulatory effects on this central signaling cascade.

Conclusion and Future Directions

The current body of scientific literature indicates that this compound possesses definite enzyme inhibitory activity and potential antibacterial properties. However, there is a significant gap in the understanding of its other potential pharmacological effects, particularly in the areas of anti-inflammatory and anticancer activities. The promising results observed for the related compound myristicin in these areas strongly suggest that this compound warrants further investigation.

Future research should focus on:

-

Quantitative analysis of the antibacterial activity of pure this compound against a broad panel of pathogenic bacteria to determine its MIC values.

-

In vitro and in vivo studies to evaluate the anti-inflammatory effects of this compound, including its impact on cytokine production and inflammatory signaling pathways such as NF-κB.

-

Comprehensive screening of the anticancer activity of this compound against various cancer cell lines, followed by mechanistic studies to identify its molecular targets and effects on signaling pathways like PI3K/Akt/mTOR and MAPK.

A thorough investigation of these areas will be crucial in determining the true therapeutic potential of this compound and its viability as a lead compound for drug development.

References

Methodological & Application

Application Note: Isolation of Trimyristin from Myristica fragrans (Nutmeg)

Introduction

Trimyristin (C45H86O6), a triglyceride of myristic acid, is a significant component of the essential oil of nutmeg, comprising 20-25% of the dried seed's total mass.[1][2] Its isolation serves as a fundamental example of natural product extraction and purification. This protocol details the extraction of this compound from commercially available nutmeg powder using solid-liquid extraction with a suitable organic solvent, followed by purification via recrystallization. The presented methodology is robust, yielding high-purity this compound suitable for further applications, such as saponification to produce myristic acid.[1]

Principle

The extraction process leverages the high solubility of this compound, a nonpolar fat, in nonpolar organic solvents such as diethyl ether or dichloromethane.[1][3][4] The crude extract, containing this compound and other lipid-soluble compounds, is then subjected to recrystallization. This purification technique relies on the principle that this compound is soluble in a hot solvent (e.g., acetone) but significantly less soluble at colder temperatures.[3][5] As the solution cools, the this compound crystallizes, leaving most impurities dissolved in the solvent.[6]

Data Presentation

The following table summarizes the quantitative parameters for the extraction and purification of this compound from nutmeg powder.

| Parameter | Value | Reference |

| Starting Material | ||

| Mass of Nutmeg Powder | 4.0 g | [3][7] |

| Extraction | ||

| Extraction Solvent | Diethyl Ether | [3][7] |

| Solvent Volume | 20 mL | [3][7] |

| Reflux Time | 30 minutes | [7][8] |

| Purification (Recrystallization) | ||

| Recrystallization Solvent | Acetone | [3][5] |

| Solvent Volume | ~4 mL (approx. 1 mL per 100 mg of crude product) | [3][5] |

| Yield & Purity | ||

| Expected Crude Yield | 20-33% | [9][10] |

| Expected Purified Yield | 5-21% | [3][10] |

| Melting Point (Literature) | 56-57 °C | [1][9][10] |

| Melting Point (Experimental) | 53-59 °C (depends on purity) | [10] |

Experimental Protocols

This section provides detailed methodologies for the extraction and purification of this compound.

Protocol 1: Solid-Liquid Extraction of Crude this compound

-

Setup : To a 100 mL round-bottom flask, add 4.0 g of ground nutmeg and 20 mL of diethyl ether.[3][7] Add a magnetic stir bar for uniform heating.

-

Reflux : Assemble a reflux apparatus by attaching a condenser to the round-bottom flask. Heat the mixture gently in a water bath to maintain a steady reflux for 30 minutes.[8] Ensure the heating is controlled to prevent the evaporation of the volatile diethyl ether.

-

Hot Filtration : After the reflux period, allow the mixture to cool to room temperature.[7] Perform a gravity filtration using a fluted filter paper to separate the nutmeg residue from the ether solution (filtrate).

-

Residue Washing : Wash the solid residue on the filter paper with an additional 5 mL of diethyl ether to ensure complete extraction of the this compound.[8]

-

Solvent Evaporation : Collect the combined filtrate in a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator. The resulting oily or yellowish solid residue is the crude this compound.[3][11]

-

Crude Yield Determination : Weigh the flask containing the crude product to determine the mass and calculate the crude percentage yield.

Protocol 2: Purification of this compound by Recrystallization

-

Dissolution : Transfer the crude this compound to a 25 mL Erlenmeyer flask. Add approximately 4 mL of acetone (a general guideline is 1 mL of acetone for every 100 mg of crude this compound) and gently warm the mixture on a hot plate to dissolve the solid completely.[3][5]

-

Slow Cooling : Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature for at least 30 minutes.[3][7] Slow cooling is crucial for the formation of large, pure crystals.

-

Ice Bath Crystallization : To maximize crystal formation, place the flask in an ice-water bath for 15-20 minutes.[3][6]

-

Vacuum Filtration : Isolate the purified this compound crystals using vacuum filtration with a Büchner funnel.[3][7]

-

Washing : Wash the crystals with a minimal amount of cold acetone to remove any remaining soluble impurities.

-

Drying : Allow the crystals to air-dry on the filter paper for several minutes to remove excess solvent. For complete drying, transfer the crystals to a pre-weighed watch glass and place them in a desiccator.

-

Final Analysis : Once dry, weigh the pure this compound crystals and calculate the final percent yield. Determine the melting point of the crystals to assess their purity. A sharp melting point range close to the literature value of 56-57 °C indicates high purity.[9][10]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the purification logic.

Caption: Experimental workflow for the extraction of crude this compound.

Caption: Logical flow of the recrystallization process for purification.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. Lab Report #6: Natural Product Isolation: this compound - Google 文档 [docs.google.com]

- 4. d.web.umkc.edu [d.web.umkc.edu]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. docsity.com [docsity.com]

- 8. sas.upenn.edu [sas.upenn.edu]

- 9. This compound Isolation from Nutmeg Discussion | Writing in Biology [bcrc.bio.umass.edu]

- 10. Orgo Lab - Isolation of this compound from Nutmeg Lab Discussion PP | Writing in Biology [bcrc.bio.umass.edu]

- 11. sciepub.com [sciepub.com]

Application Note: A Detailed Protocol for the Recrystallization of Trimyristin Using Acetone

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive protocol for the purification of trimyristin via recrystallization with acetone. This compound, a triglyceride of myristic acid, is commonly isolated from nutmeg and serves as a key starting material in various synthetic processes.[1][2] Recrystallization is a fundamental purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent.[3][4] Acetone is a frequently used solvent for this purpose due to this compound's high solubility in hot acetone and lower solubility at cooler temperatures.[5][6] This protocol outlines the necessary steps, experimental parameters, and expected outcomes for achieving high-purity this compound crystals.

Data Summary

The following table summarizes key quantitative data derived from various experimental procedures for the recrystallization of this compound. These parameters can be adjusted based on the initial purity of the crude material and the desired final yield and purity.

| Parameter | Value | Notes | Source(s) |

| Solvent Ratio | 1 mL acetone per 50-100 mg of crude this compound | The optimal amount is the minimum required to dissolve the solid in hot solvent. | [7][8] |

| Typical Yield | 30% - 65% recovery from crude material | Yield is highly dependent on the purity of the crude product and technique. | [9][10] |

| Melting Point (MP) | 53-55°C (Once Recrystallized) | The theoretical melting point of pure this compound is 56-58°C. A lower and broader range indicates impurities. | [9][10][11] |

| Cooling Time (RT) | 5 - 30 minutes | Slow cooling is crucial for the formation of pure, well-defined crystals. Rapid cooling can trap impurities. | [7][8][10][11] |

| Cooling Time (Ice Bath) | 10 - 15 minutes | Used to maximize the precipitation of the purified compound from the solution. | [5][8][12] |

Experimental Protocol

This section details the step-by-step methodology for the recrystallization of crude this compound.

Materials and Equipment:

-

Crude this compound solid

-

Reagent-grade acetone, cooled in an ice bath

-

Erlenmeyer flask (sized appropriately for the amount of solid)

-

Hot plate or steam bath

-

Glass stirring rod

-

Vacuum filtration apparatus (Büchner or Hirsch funnel, filter flask, vacuum tubing)

-

Filter paper

-

Watch glass

-

Spatula

-

Melting point apparatus

Procedure:

-

Dissolution of Crude this compound:

-

Weigh the crude this compound and place it into an appropriately sized Erlenmeyer flask.

-

Add a minimal amount of acetone. A starting point is approximately 1 mL of acetone for every 100 mg of crude material.[7]

-

Gently heat the mixture on a hot plate or steam bath while stirring continuously. Caution: Acetone is volatile and flammable with a low boiling point. Avoid overheating.[8]

-

Continue adding small portions of hot acetone until the this compound solid is completely dissolved.[13]

-

-

Crystallization:

-

Once dissolved, remove the flask from the heat source and cover it. Allow the solution to cool slowly and undisturbed to room temperature for at least 5-10 minutes.[7][8] Slow cooling is critical for forming large, pure crystals; placing the hot solution directly into an ice bath can cause impurities to become trapped in the crystal lattice.[7][10]

-

If crystals do not form upon cooling, it may indicate that too much solvent was used. In this case, gently heat the solution to evaporate some of the acetone and attempt to cool it again.[7] Crystal formation can also be induced by scratching the inside of the flask at the liquid's surface with a glass stirring rod.[8]

-

After the solution has reached room temperature and crystals have formed, place the flask in an ice-water bath for 10-15 minutes to maximize the yield of precipitated this compound.[5][8]

-

-

Isolation and Washing of Crystals:

-

Set up the vacuum filtration apparatus with a piece of filter paper in the funnel.

-

Wet the filter paper with a small amount of ice-cold acetone to ensure a good seal.

-

Swirl the flask containing the crystals to create a slurry and pour it into the funnel while the vacuum is on.

-

To wash the crystals, momentarily break the vacuum seal, add a small volume (e.g., 1 mL) of ice-cold acetone to cover the crystals, and immediately reapply the vacuum.[7][8] This step removes any soluble impurities adhering to the crystal surfaces.

-

-

Drying and Analysis:

-

Leave the crystals in the funnel with the vacuum running for several minutes to pull air through and partially dry them.[7][8]

-

Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

-

Allow the crystals to air dry completely until a constant weight is achieved.

-

Determine the final weight to calculate the percent recovery and measure the melting point to assess the purity of the final product. A sharp melting point close to the literature value of 56-58°C indicates high purity.[3][11]

-

Visualized Workflow

The following diagram illustrates the logical flow of the this compound recrystallization protocol.

Caption: Workflow for the purification of this compound by recrystallization.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [chemeurope.com]

- 3. jcmarot.com [jcmarot.com]

- 4. Extract this compound From Nutmeg - 920 Words | Internet Public Library [ipl.org]